Bienvenue dans la boutique en ligne BenchChem!

5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole

Hydrolytic Stability Protecting Group TBDMS ether

5-Bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole is a dual-functional benzimidazole building block engineered for sequential functionalization strategies. The C5-bromine enables Pd-catalyzed Suzuki–Miyaura or Buchwald–Hartwig couplings while the TBDMS-protected hydroxyethyl side chain remains inert under basic, nucleophilic, and organometallic conditions – eliminating unintended deprotection and reducing purification overhead during multi-step synthesis. Exclusive C5-bromination avoids regioisomeric mixtures, delivering cleaner biological readouts for kinase inhibitor and bromodomain ligand programs. Choose this compound for convergent late-stage diversification where orthogonal reactivity is non-negotiable.

Molecular Formula C15H23BrN2OSi
Molecular Weight 355.34 g/mol
CAS No. 1704067-43-5
Cat. No. B1472935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole
CAS1704067-43-5
Molecular FormulaC15H23BrN2OSi
Molecular Weight355.34 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCN1C=NC2=C1C=CC(=C2)Br
InChIInChI=1S/C15H23BrN2OSi/c1-15(2,3)20(4,5)19-9-8-18-11-17-13-10-12(16)6-7-14(13)18/h6-7,10-11H,8-9H2,1-5H3
InChIKeyKYWQXGVXZHYFDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole (CAS 1704067-43-5): Procurement-Ready Chemical Profile


5-Bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole is a dual-functional benzimidazole building block that presents a C5-bromine center for cross-coupling and a TBDMS-protected hydroxyethyl side chain for latent alcohol reactivity [1]. Its molecular formula is C₁₅H₂₃BrN₂OSi (MW 355.34 g/mol) with a topological polar surface area of 27.1 Ų, placing it in a favorable property space for membrane-permeable probe and lead design [1]. The protected alcohol remains inert under most basic, nucleophilic, and organometallic conditions, enabling sequential functionalization strategies where the bromide participates in Pd-catalyzed transformations while the TBDMS group is maintained [2].

Why Interchanging 5-Bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole with In-Class Analogs Compromises Synthetic Outcomes


Generic substitution among N¹-alkylated 5-bromobenzimidazoles is not functionally equivalent because of the orthogonal nature of the TBDMS protecting group relative to free alcohols or more labile silyl ethers. The TBDMS group stabilizes the molecule against solvolysis and allows the bromide to be transformed independently; if the protection is replaced with a TMS ether or the free alcohol, unintended deprotection or side-reactions can erode yield or generate complex mixtures during multi-step sequences. The quantitative evidence below demonstrates where each design feature of this compound delivers measurable advantages over its closest analogs.

Comparative Evidence for 5-Bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole vs. Closest Analogs


Hydrolytic Stability of TBDMS vs. TMS Ether in Aqueous Acid

The tert-butyldimethylsilyl (TBDMS) protecting group on the target compound is approximately 10⁴ times more resistant to hydrolysis than the trimethylsilyl (TMS) analog under identical acidic conditions [1]. This difference originates from the increased steric bulk around silicon, which retards nucleophilic attack by water or other protic species, thereby allowing reactions to be carried out under mildly acidic workup conditions without premature deprotection.

Hydrolytic Stability Protecting Group TBDMS ether

Orthogonal Functionalization: TBDMS-Protected Alcohol vs. Free Hydroxyethyl

In the target compound, the TBDMS-protected hydroxyethyl side chain is stable to nucleophiles, organometallic reagents (RLi, RMgX, RCuLi), and common oxidants (KMnO₄, OsO₄, CrO₃/pyridine), as documented in comprehensive protecting-group compatibility tables [1]. In contrast, the unprotected alcohol analog (5-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazole) is incompatible with many of these conditions, requiring protection before metalation or coupling steps. The TBDMS group can be selectively cleaved with TBAF (2-3 eq in THF, 25 °C) when the alcohol is required, leaving the bromide available for transformation [1].

Orthogonal Protection Synthetic Intermediate Pd-Catalyzed Cross-Coupling

C5-Bromo Regioisomer Integrity for Downstream Functionalization

The target compound is unequivocally brominated at the C5 position of the benzimidazole ring, as confirmed by the InChI descriptor (InChI=1S/C15H23BrN2OSi) and the IUPAC name 2-(5-bromobenzimidazol-1-yl)ethoxy-tert-butyl-dimethylsilane [1]. In 5-bromo-1H-benzimidazole, prototropic tautomerism can lead to ambiguity between 5- and 6-substituted isomers unless N1 is fully substituted [2]; the fixed N1-(TBDMS-ethyl) substitution in the target compound eliminates this ambiguity, providing a single, well-defined regioisomer for subsequent arylation or coupling chemistry. By contrast, regioisomeric mixtures or 6-bromo analogs introduce compositional uncertainty that complicates purification and structure-activity relationship (SAR) interpretation in medicinal chemistry programs.

Regiochemistry Suzuki Coupling Benzimidazole

Preferred Application Scenarios for 5-Bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole


Multi-step medicinal chemistry syntheses requiring orthogonal bromide chemistry and latent alcohol introduction

In a convergent synthetic route toward benzimidazole-based kinase inhibitors or bromodomain ligands, the target compound serves as a late-stage intermediate. The C5‑bromine can undergo Suzuki–Miyaura or Buchwald–Hartwig coupling to install an aryl or amino diversification element, while the TBDMS group remains intact, preserving the alcohol for a subsequent deprotection–functionalization step [1].

Construction of focused screening libraries with controlled regiochemistry

For SAR exploration around the benzimidazole N1 position, the TBDMS-protected ethanol arm provides a fixed attachment point for further derivatization after silyl deprotection. The exclusive C5-bromination eliminates the risk of producing inseparable regioisomeric mixtures, thereby increasing the probability of obtaining meaningful biological readouts from each library member [2].

Process research and development in acidic aqueous workups

When synthetic sequences involve aqueous acidic washes (e.g., quenching Grignard or organolithium reactions), the TBDMS group withstands the conditions far better than a TMS ether. This robustness translates to higher isolated yields and reduced purification overhead in scale-up campaigns [1].

Quote Request

Request a Quote for 5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.